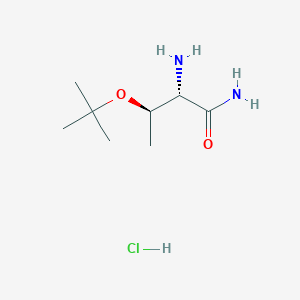

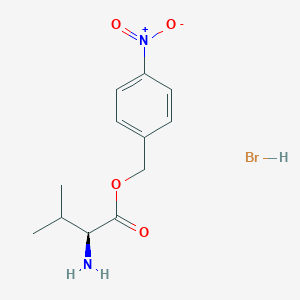

4-Nitrophenyl 2-aminoacetate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 4-nitrophenethylamine hydrochloride, involves the use of raw materials like phenylethylamine, concentrated sulfuric acid, and concentrated nitric acid . The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .Molecular Structure Analysis

The molecular structure of related compounds like 4-nitrophenethylamine hydrochloride has been described with the linear formula: O2NC6H4CH2CH2NH2 · HCl .Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .Applications De Recherche Scientifique

Environmental and Analytical Chemistry

Nitrophenyl compounds, including derivatives similar to 4-Nitrophenyl 2-aminoacetate hydrochloride, have been extensively studied for their environmental occurrence, analytical detection, and degradation pathways. For example, the analysis of nitrated phenols in the atmosphere highlights the importance of detecting and understanding the behavior of nitrophenyl derivatives in environmental contexts. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for their identification and quantification, underlining the role of nitrophenyl compounds in environmental science and pollution studies (Harrison et al., 2005).

Advanced Oxidation Processes

The degradation of organic pollutants through advanced oxidation processes (AOPs) is another area where nitrophenyl derivatives could have implications. Research on the degradation of compounds like acetaminophen reveals the production of various by-products, including nitrophenol derivatives, highlighting the complex interactions and transformations these compounds undergo in AOPs. Such studies are crucial for improving water treatment technologies and understanding the environmental fate of pharmaceuticals and other organic contaminants (Qutob et al., 2022).

Corrosion Inhibition

In the field of industrial chemistry, nitrophenyl derivatives are explored for their potential as corrosion inhibitors, particularly in acidic cleaning processes for metals. The presence of nitro groups and other functional groups in these molecules enables them to act as effective inhibitors, protecting metal surfaces from corrosive environments. This application is of significant importance in maintaining the integrity and longevity of metal components in various industrial settings (Goyal et al., 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to interact with their targets through various mechanisms, including electrophilic substitution .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Related compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

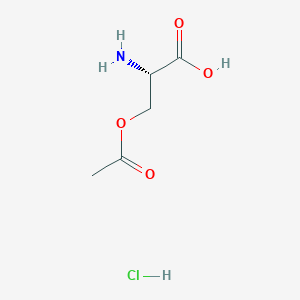

IUPAC Name |

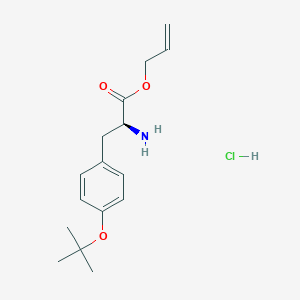

(4-nitrophenyl) 2-aminoacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4.ClH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZZUFRFWPWALX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

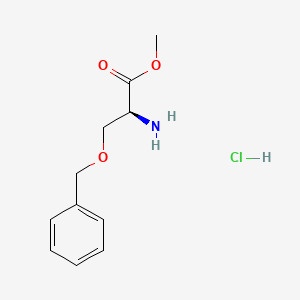

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)